molecular formula C17H14BrF3N2O2 B3002996 (3-Bromophenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034241-73-9

(3-Bromophenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No. B3002996
CAS RN: 2034241-73-9
M. Wt: 415.21
InChI Key: DHIWZMURNOISKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Bromophenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H14BrF3N2O2 and its molecular weight is 415.21. The purity is usually 95%.
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Scientific Research Applications

Pharmaceutical Development

The compound is used in the development of new drugs . The pyrrolidine ring in its structure is a versatile scaffold for creating biologically active compounds . It’s used by medicinal chemists to obtain compounds for the treatment of human diseases .

Organic Synthesis

This compound is a versatile material used in scientific research, particularly in organic synthesis. Its unique structure allows for a wide range of reactions and transformations, making it a valuable tool in the synthesis of complex organic molecules.

Medicinal Chemistry

In medicinal chemistry, this compound is used to design new molecules with potential therapeutic applications . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol, are characterized by target selectivity .

Pain Management

The compound has shown efficacy in both inflammatory and neuropathic rodent models of pain . This suggests potential applications in the development of new analgesics .

Gastroprotective Activity

A novel histamine 2 (H2) receptor antagonist with gastroprotective activity has been developed using this compound . This suggests potential applications in the treatment of gastrointestinal disorders .

Detoxification and Clearance

The compound has shown activity against pregnane X receptor (PXR), which upregulates proteins involved in the detoxification and clearance of foreign toxic substances from the body . This suggests potential applications in the development of detoxifying agents .

Mechanism of Action

Mode of Action

Based on its structural similarity to other pyrazoline derivatives , it may interact with its targets through a variety of mechanisms, including binding to active sites, causing conformational changes, or modulating the activity of target proteins.

Biochemical Pathways

Pyrazoline derivatives have been shown to exhibit a wide range of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities . These activities suggest that the compound may interact with multiple biochemical pathways.

Result of Action

Based on the known activities of similar compounds , it may have potential therapeutic effects in various disease contexts, including neurological disorders, infectious diseases, and cancers.

properties

IUPAC Name

(3-bromophenyl)-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrF3N2O2/c18-13-3-1-2-11(8-13)16(24)23-7-5-14(10-23)25-15-9-12(4-6-22-15)17(19,20)21/h1-4,6,8-9,14H,5,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHIWZMURNOISKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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